1-phenyl-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-phenyl-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with phenyl, pyridinyl, and pyrrolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Substitution reactions: Introduction of the phenyl, pyridinyl, and pyrrolyl groups can be done through various substitution reactions, often involving halogenated precursors and palladium-catalyzed cross-coupling reactions.
Amidation: The final step might involve the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and purity. This often involves:
Catalyst selection: Choosing efficient and reusable catalysts.
Reaction conditions: Optimizing temperature, pressure, and solvent systems.
Purification: Employing techniques like crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl compounds.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes: Inhibiting or modulating their activity.
Interact with receptors: Altering signal transduction pathways.
Affect gene expression: Modulating transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide
- 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Uniqueness
1-phenyl-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is unique due to the specific combination of substituents on the pyrazole ring, which can confer distinct chemical and biological properties. This uniqueness might translate to specific binding affinities, selectivity, and efficacy in its applications.
Properties
Molecular Formula |
C19H15N5O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-phenyl-N-pyridin-4-yl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H15N5O/c25-18(22-15-8-10-20-11-9-15)17-14-21-24(16-6-2-1-3-7-16)19(17)23-12-4-5-13-23/h1-14H,(H,20,22,25) |
InChI Key |
GNPTXWVQZNQFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=NC=C3)N4C=CC=C4 |
Origin of Product |
United States |
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